5-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Overview
Description
The compound “5-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol” is a complex organic molecule that contains several functional groups, including a chloromethyl group, an oxadiazole ring, and a pyridin-2-ol .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridin-2-ol component would have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a hydroxyl group attached to the 2-position .Chemical Reactions Analysis
Pyridines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions . The oxadiazole ring is also reactive and can participate in various chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar hydroxyl group and the aromatic pyridine and oxadiazole rings could influence its solubility, boiling point, and other properties .Scientific Research Applications
Antibacterial and Anticancer Applications
One study outlines the synthesis of novel heterochelates using a ligand similar in structural motif to 5-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol, demonstrating antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications of related compounds in antibacterial treatments (Oza, K. K., Jani, D., & Patel, H. S., 2011). Another research effort highlights the design and synthesis of novel amine derivatives within a similar chemical framework, showing significant in vitro anticancer activity against various human cancer cell lines, pointing towards potential applications in developing new anticancer agents (Vinayak, A., Sudha, M., & Lalita Kumar S., 2017).
Synthesis and Biological Activity
Research into 1,2,4-oxadiazole derivatives, with structural similarities to the compound , has also focused on their synthesis and biological activities. One study synthesized 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones and investigated their properties, illustrating the versatility of oxadiazole derivatives in chemical synthesis for potential biological applications (Rao, C., Reddy, C. V., Jyotsna, C., & Sait, S., 2014).
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal properties of compounds within this chemical class have been a significant area of research. Studies have demonstrated the synthesis of various 1,2,4-oxadiazole derivatives, including those with pyridine moieties, and evaluated their antimicrobial activities, suggesting the potential of such compounds in developing new antimicrobial and antifungal agents (Krolenko, K., Vlasov, S., & Zhuravel, I. A., 2016).
Optical and Electronic Properties
The synthesis and characterization of novel oxadiazole derivatives have also explored their optical and electronic properties. Research in this area could inform the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and other electronic devices. A study on m-terphenyl oxadiazole derivatives, for example, discusses their high electron mobilities and their utility as electron-transporting and exciton-blocking materials in OLEDs, highlighting the compound's relevance to materials science and electronics (Shih, C.-H., Rajamalli, P., Wu, C., Hsieh, W., & Cheng, C.-H., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-3-7-11-8(12-14-7)5-1-2-6(13)10-4-5/h1-2,4H,3H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVHFZASLJXCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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